molecular formula C3H7N3O3 B14081124 methyl N-methyl-N'-nitrocarbamimidate

methyl N-methyl-N'-nitrocarbamimidate

Cat. No.: B14081124
M. Wt: 133.11 g/mol
InChI Key: ZWHCDLXHQMBZRD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl N-methyl-N’-nitrocarbamimidate typically involves the reaction of methyl isocyanate with nitromethane under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Methyl N-methyl-N’-nitrocarbamimidate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-methyl-N’-nitrocarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-methyl-N’-nitrocarbamimidate involves its interaction with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and enzymes. These modifications can alter the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl N-methyl-N’-nitrocarbamimidate is similar to other nitrocarbamimidate compounds, such as O-methyl-N-nitroisourea and N-methyl-N’-nitroguanidine . it is unique in its specific reactivity and the types of products it forms in chemical reactions. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C3H7N3O3

Molecular Weight

133.11 g/mol

IUPAC Name

methyl N-methyl-N'-nitrocarbamimidate

InChI

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5)

InChI Key

ZWHCDLXHQMBZRD-UHFFFAOYSA-N

Canonical SMILES

CNC(=N[N+](=O)[O-])OC

Origin of Product

United States

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